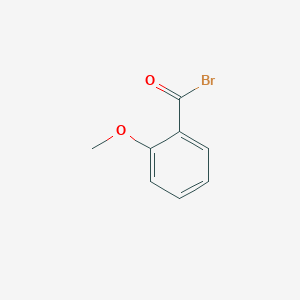
2-Methoxybenzoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxybenzoyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Intermediates
2-Methoxybenzoyl bromide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of functional groups that are essential for drug development.
- Key Applications:
Organic Synthesis Reactions
The compound is involved in multiple organic reactions due to its electrophilic nature. It participates in nucleophilic substitution reactions, where it can react with various nucleophiles to form new compounds.
- Reactions:
Ultraviolet Absorbers
Research indicates that derivatives of this compound can be used to synthesize ultraviolet (UV) absorbers. These compounds are critical for protecting materials from UV degradation, making them valuable in various industrial applications.
- Synthesis Example:
Case Studies and Research Findings
Several studies highlight the utility of this compound in different chemical processes:
-
Case Study on Coumarin Synthesis:
Researchers synthesized a series of coumarin derivatives using this compound as a starting material. The resulting compounds exhibited significant biological activity against cancer cell lines, showcasing the compound's potential in drug discovery . -
Study on Reaction Mechanisms:
A detailed kinetic study on the reaction of 2-methoxybenzyl bromide with N,N-dimethylanilines revealed insights into the mechanistic pathways involved, providing valuable data for future synthetic applications .
Eigenschaften
CAS-Nummer |
151093-32-2 |
|---|---|
Molekularformel |
C8H7BrO2 |
Molekulargewicht |
215.04 g/mol |
IUPAC-Name |
2-methoxybenzoyl bromide |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 |
InChI-Schlüssel |
OIZDFDUOVHDTLK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)Br |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)Br |
Synonyme |
Benzoyl bromide, 2-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















